Ubiquinone-0 is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2,3-Dimethoxy-5-methyl-1,4-benzoquinone is a natural product found in Antrodia cinnamomea, Taiwanofungus salmoneus, and Taiwanofungus camphoratus with data available.
2,3-Dimethoxy-5-methyl-1,4-benzoquinone
CAS No.: 605-94-7
VCID: VC21335774
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.

Description |
2,3-Dimethoxy-5-methyl-1,4-benzoquinone is a chemical compound with the molecular formula C9H10O4 and a molecular weight of 182.18 g/mol . It is also known as coenzyme Q0, ubiquinone 0, or 2,3-dimethoxy-5-methyl-p-benzoquinone . This compound is a derivative of benzoquinone, which is a class of compounds known for their biological and pharmacological activities. Synthesis MethodsThe synthesis of 2,3-dimethoxy-5-methyl-1,4-benzoquinone involves several steps. One method starts with 3,4,5-trimethoxytoluene, which undergoes a Vilsmeier reaction with phosphorus oxychloride and N,N-dimethylformamide (DMF) to introduce an aldehyde group. The resulting compound is then oxidized to form the benzoquinone . Another method involves a series of reactions including chloromethylation, Williamson reaction, and oxidation, which provides a facile route for synthesizing benzoquinone analogues . Biological and Pharmacological Activities2,3-Dimethoxy-5-methyl-1,4-benzoquinone and its analogues have been studied for their biological activities. They are known to inhibit protocollagen-proline hydroxylase and suppress 5-lipoxygenase, making them useful for treating conditions like hepatocirrhosis, arteriosclerosis, Alzheimer’s disease, and Parkinson’s disease . Derivatives of this compound, such as idebenone, have shown membrane-stabilizing activity and antioxidant effects, which can be beneficial in treating neurological disorders . Safety and HazardsThe compound is classified as a skin and eye irritant and may cause respiratory irritation. It is categorized under the GHS classification as Skin Irrit. 2, Eye Irrit. 2, and STOT SE 3 . Handling requires protective measures such as gloves, safety glasses, and a mask to prevent exposure. Applications and Future ResearchGiven its pharmacological properties, 2,3-dimethoxy-5-methyl-1,4-benzoquinone serves as a valuable starting material for synthesizing other benzoquinone analogues. Future research may focus on exploring its potential therapeutic applications and developing more efficient synthesis methods to enhance its availability for medical and scientific use. |
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CAS No. | 605-94-7 |
Product Name | 2,3-Dimethoxy-5-methyl-1,4-benzoquinone |
Molecular Formula | C9H10O4 |
Molecular Weight | 182.17 g/mol |
IUPAC Name | 2,3-dimethoxy-5-methylcyclohexa-2,5-diene-1,4-dione |
Standard InChI | InChI=1S/C9H10O4/c1-5-4-6(10)8(12-2)9(13-3)7(5)11/h4H,1-3H3 |
Standard InChIKey | UIXPTCZPFCVOQF-UHFFFAOYSA-N |
SMILES | CC1=CC(=O)C(=C(C1=O)OC)OC |
Canonical SMILES | CC1=CC(=O)C(=C(C1=O)OC)OC |
Melting Point | 59.5 °C |
Synonyms | 2,3-dimethoxy-5-methyl-1,4-benzoquinone 2,3-dimethoxy-5-methyl-2,5-cyclohexadiene-1,4-dione CCRIS 7153 coenzyme Qo ubiquinone 0 ubiquinone-0 ubiquinone-O UQ(0) cpd |
Reference | Kaplunet al. Glyoxylate carboligase lacks the canonical active site glutamate of thiamin-dependent enzymes Nature Chemical Biology, doi: 10.1038/nchembio.62, published online 6 January 2008. http://www.nature.com/naturechemicalbiology A primary hydrogen-deuterium isotope effect observed at the single-molecule level. Lu et al. Nature Chemistry, doi: 10.1038/nchem.821, published online 12 September 2010 http://www.nature.com/nchem |
PubChem Compound | 69068 |
Last Modified | Aug 15 2023 |
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